molecular formula C10H8N2O2 B14809904 4-Cyclopropoxy-3-formylpicolinonitrile

4-Cyclopropoxy-3-formylpicolinonitrile

Cat. No.: B14809904
M. Wt: 188.18 g/mol
InChI Key: KDEIBJGZDHXLKW-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-formylpicolinonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It is primarily used in research and development settings and is not intended for direct human use . This compound belongs to the class of nitriles and is characterized by the presence of a cyclopropoxy group and a formyl group attached to a picolinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-formylpicolinonitrile typically involves the reaction of 4-cyclopropoxy-3-formylpyridine with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction parameters, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-formylpicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyclopropoxy-3-formylpicolinonitrile is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-formylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the nitrile and formyl groups, play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-4-formylpicolinonitrile: Similar in structure but with different positional isomerism.

    4-Cyclopropoxy-3-carboxypicolinonitrile: An oxidized derivative of 4-Cyclopropoxy-3-formylpicolinonitrile.

    4-Cyclopropoxy-3-formylpicolinamine: A reduced derivative of this compound.

Uniqueness

Its cyclopropoxy group provides steric hindrance, influencing its interaction with other molecules, while the formyl and nitrile groups offer versatile sites for chemical modifications .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-cyclopropyloxy-3-formylpyridine-2-carbonitrile

InChI

InChI=1S/C10H8N2O2/c11-5-9-8(6-13)10(3-4-12-9)14-7-1-2-7/h3-4,6-7H,1-2H2

InChI Key

KDEIBJGZDHXLKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C#N)C=O

Origin of Product

United States

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